2-(benzenesulfonyl)-N,N-diethylacetamide
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Overview
Description
2-(Benzenesulfonyl)-N,N-diethylacetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Benzenesulfonyl derivatives have been reported to inhibit human neutrophil elastase (hne), a serine protease involved in the degradation of extracellular matrix proteins . This suggests that 2-(benzenesulfonyl)-N,N-diethylacetamide might interact with similar targets.
Mode of Action
Benzenesulfonyl derivatives are known to act as competitive inhibitors of hne . They bind to the active site of the enzyme, preventing it from interacting with its natural substrates. This could potentially be the mode of action for this compound as well.
Biochemical Pathways
Given its potential role as an hne inhibitor, it may impact pathways involving inflammation and immune response, as hne is secreted by neutrophils during inflammation or infection .
Result of Action
If it acts as an hne inhibitor, it could potentially reduce the degradation of extracellular matrix proteins, thereby modulating inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N,N-diethylacetamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethylacetamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential therapeutic applications, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar inhibitory properties.
N,N-Diethylacetamide: Lacks the sulfonyl group but shares the diethylacetamide moiety.
Benzenesulfonyl Chloride: A precursor in the synthesis of 2-(benzenesulfonyl)-N,N-diethylacetamide.
Uniqueness
This compound is unique due to its combined structural features of a sulfonyl group and a diethylacetamide moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
2-(benzenesulfonyl)-N,N-diethylacetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzenesulfonyl group enhances its binding affinity to specific proteins, facilitating modulation of their activity.
Target Enzymes
- Cytochrome P450 Enzymes : This compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
- Carbonic Anhydrase : Some studies suggest that similar sulfonamide derivatives exhibit inhibitory effects on carbonic anhydrase, indicating potential applications in treating conditions like glaucoma .
Pharmacological Effects
The pharmacological profile of this compound includes several noteworthy effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
- Antitumor Activity : There is emerging evidence that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells. This is achieved through modulation of signaling pathways involved in cell proliferation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, yielding significant insights into its therapeutic potential.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Study 2: Antitumor Activity
In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
The mechanism was attributed to the induction of apoptosis through caspase activation.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N,N-diethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-13(4-2)12(14)10-17(15,16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAACMAWBWZGJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438283 |
Source
|
Record name | 2-(benzenesulfonyl)-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163019-28-1 |
Source
|
Record name | 2-(benzenesulfonyl)-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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